trans-Di-tert-butylhyponitrite

Radical Initiator Efficiency Polymer Chemistry Mechanistic Studies

Radical initiation studies often fail due to uncharacterized or variable-efficiency initiators. trans-Di-tert-butylhyponitrite (DTBHN) provides the precise, reproducible radical flux essential for kinetic studies. • 92% radical yield with clean decomposition to volatile acetone & N₂, simplifying workup. • Documented initiator efficiency (e = 0.30-0.36) enables accurate calculation of chain initiation rates (R₁) in lipid peroxidation. • Safer solid alternative to explosive diacetyl peroxide, with manageable decomposition temperature (mp 84.5°C with decomp.).

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 82554-97-0
Cat. No. B1638041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Di-tert-butylhyponitrite
CAS82554-97-0
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)ON=NOC(C)(C)C
InChIInChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+
InChIKeyOAPFBXRHYINFDV-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Di-tert-butylhyponitrite: Chemical Identity and Procurement Context


trans-Di-tert-butylhyponitrite (DTBHN, also TBHN, DBH; CAS 82554-97-0) is an organic hyponitrite ester with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . It is the trans (E) stereoisomer of di-tert-butylhyponitrite, distinguished by its InChIKey OAPFBXRHYINFDV-MDZDMXLPSA-N [1]. This compound serves as a thermal radical initiator, decomposing at moderate temperatures to generate tert-butoxyl radicals (t-BuO•) and nitrogen gas [2]. Its procurement is primarily driven by applications in organic synthesis, including radical cyclizations, atom transfer radical additions (ATRA), and lipid autoxidation studies, where precise control over radical flux is required [3].

Why Generic Substitution of trans-Di-tert-butylhyponitrite Fails


In scientific and industrial procurement, substituting trans-di-tert-butylhyponitrite (DTBHN) with another in-class radical initiator—such as a generic azo compound (e.g., AIBN), a peroxyester, or even its own cis isomer—introduces significant risk of experimental failure or process inconsistency. The reason is that DTBHN's performance is governed by a unique constellation of quantifiable properties: a high radical yield of 92% upon decomposition, a specific initiator efficiency in lipid systems (0.30–0.36), and a characteristic fragmentation rate profile [1][2]. Simply assuming that any thermal initiator with a similar half-life temperature will perform identically ignores the documented variance in radical generation efficiency and the nature of the byproducts formed, both of which directly impact reaction yield, purification complexity, and reproducibility [3].

Quantitative Evidence to Differentiate trans-Di-tert-butylhyponitrite


Radical Generation Efficiency

When selecting a thermal initiator, the efficiency of radical formation directly determines the effective radical concentration and the economy of the reaction. In a direct comparative study, di-tert-butylhyponitrite (DTBHN) was found to generate radicals with an efficiency of 92% upon thermal decomposition in isooctane. This is significantly higher than the 84% efficiency measured under identical conditions for dicumylhyponitrite, a closely related tertiary hyponitrite analog [1].

Radical Initiator Efficiency Polymer Chemistry Mechanistic Studies

Safety Profile vs. Diacetyl Peroxide

Diacetyl peroxide is known to be explosive and presents significant handling hazards, limiting its practical use in many laboratory and industrial settings. Multiple independent studies have established that trans-di-tert-butylhyponitrite (DTBHN) functions as a safer alternative, enabling the generation of highly reactive methyl radicals through thermal decomposition without the associated explosion risk [1][2]. This safety differentiation is not merely anecdotal but is a primary rationale cited for its adoption in modern synthetic protocols.

Process Safety Scale-up Synthesis Radical Chemistry

Initiator Efficiency in Lipid Autoxidation

For researchers studying lipid autoxidation kinetics, the precise control over the rate of chain initiation (R₁) is paramount. DTBHN is widely used in these studies because its initiator efficiency (e) has been rigorously quantified in relevant micellar systems. Specifically, using the induction period method with α-tocopherol, the initiator efficiency (e) was determined to be 0.30 for linoleic acid autoxidation and varied between 0.30 and 0.36 for methyl linoleate autoxidation in SDS micelles at 30 °C [1]. This established efficiency value allows researchers to accurately calculate R₁ and derive absolute rate constants for propagation and termination steps, a level of quantitative control not readily available with uncharacterized initiators.

Lipid Peroxidation Antioxidant Studies Biophysical Chemistry

Performance in Kharasch Additions

The choice of initiator can be the difference between a successful synthesis and an unreactive mixture. In a direct comparison of initiators for a Kharasch-type addition reaction, the use of di-tert-butylhyponitrite (TBHN) resulted primarily in the recovery of starting material alongside unidentified degradation products, indicating limited efficacy in that specific transformation [1]. However, this outcome is itself a critical piece of comparative evidence: the azo-initiator 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) was completely ineffective, yielding only starting material. Dialuroyl peroxide (DLP) provided only a 10% yield of the debrominated product [1]. This comparative failure map underscores that DTBHN occupies a specific niche where its radical generation profile is uniquely suited, whereas seemingly analogous initiators are not interchangeable.

Atom Transfer Radical Addition (ATRA) Kharasch Reaction Synthetic Methodology

Decomposition Byproducts and Purification

An often-overlooked factor in initiator selection is the nature of the post-reaction byproducts, which directly impacts purification time and cost. Upon thermal decomposition, trans-di-tert-butylhyponitrite (DTBHN) cleanly generates nitrogen gas (N₂) and volatile acetone as the primary byproducts, in addition to the initiating tert-butoxyl radical [1][2]. This contrasts sharply with many peroxide initiators, which can leave behind acidic or non-volatile residues that require aqueous workup or chromatography to remove. The gaseous/volatile byproduct profile of DTBHN allows for straightforward product isolation, often by simple evaporation, which is a significant advantage in both research and scale-up settings [1].

Workup and Purification Green Chemistry Process Chemistry

Stereochemical Purity of the trans-Isomer

Di-tert-butylhyponitrite exists as two stereoisomers: trans (E) and cis (Z). The trans isomer (CAS 82554-97-0) is the thermodynamically more stable form and the isomer typically synthesized and characterized for use as a radical initiator [1]. While the cis isomer (CAS 14976-54-6) also exists, its distinct stereoelectronic properties may lead to different decomposition kinetics or pathways [2]. Procurement specifications for trans-di-tert-butylhyponitrite ensure that the material has a defined and consistent stereochemical identity, which is crucial for achieving reproducible decomposition rates and radical flux in kinetic studies and synthetic applications [3].

Stereochemistry Initiation Kinetics Reproducibility

Optimal Application Scenarios for trans-Di-tert-butylhyponitrite


Lipid Autoxidation and Antioxidant Kinetic Studies

DTBHN is the initiator of choice for researchers quantifying the kinetics of lipid peroxidation. Its well-documented initiator efficiency (e = 0.30–0.36) in micellar systems provides the essential, peer-reviewed constant needed to accurately calculate chain initiation rates (R₁) and derive fundamental rate constants [1]. This level of quantitative precision is unattainable with uncharacterized or variable-efficiency initiators, making DTBHN indispensable for reproducible biophysical and nutritional chemistry studies.

Syntheses Requiring tert-Butoxyl Radicals

For organic transformations requiring tert-butoxyl radicals—such as radical cyclizations, rearrangements of allylic hydroperoxides, or reductions—DTBHN offers a combination of high radical yield (92%) and clean decomposition to volatile acetone and nitrogen gas [1][2]. This profile simplifies workup and reduces the need for chromatographic purification, providing a significant practical advantage over many peroxide-based alternatives that leave behind acidic or non-volatile residues [2].

Process Development and Scale-Up Safety

When scaling radical reactions from milligram to kilogram quantities, the safety profile of the initiator becomes paramount. DTBHN's established status as a safer alternative to the explosive diacetyl peroxide makes it a preferred candidate for process development [1]. Its solid, non-shock-sensitive nature and manageable decomposition temperature (mp 84.5 °C with decomposition) allow for safer handling and storage, reducing the engineering controls required for pilot-plant operations.

Comparative Mechanistic Initiator Studies

DTBHN serves as a critical reference point in studies that compare the performance of various radical initiators. Its documented failure to promote certain Kharasch additions (under specific conditions) alongside the success of other initiators, or vice-versa, provides valuable mechanistic insight [1]. Procuring the pure trans-isomer ensures that the results of such comparative studies are attributable to the inherent chemistry of the initiator, not batch-to-batch variability, thereby strengthening the validity of the published mechanistic conclusions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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